2-Amino-6-bromo-4H-chromen-4-one
Description
Significance of the Chromenone Scaffold in Heterocyclic Chemistry
The chromenone, or 4H-chromen-4-one, scaffold is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to a γ-pyrone ring. frontiersin.orgchemscene.com This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of numerous biologically active compounds, including flavonoids and isoflavonoids. chemicalbook.combrieflands.com In the realm of medicinal chemistry, the chromenone framework is designated as a "privileged structure". chemicalbook.comchemicalbook.comsynquestlabs.comnih.gov This term reflects the ability of the scaffold to serve as a foundation for ligands that can interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. synquestlabs.comnih.gov
The inherent chemical properties and the rigid, planar structure of the chromenone core make it an ideal building block for designing and synthesizing novel lead compounds. chemscene.com Its importance is underscored by its presence in compounds exhibiting antioxidant, antiviral, anticancer, and anti-inflammatory activities. brieflands.comnih.gov The versatility of the chromenone scaffold allows synthetic chemists to create extensive libraries of derivatives, enabling systematic exploration of structure-activity relationships (SAR). chemicalbook.com
Role of Substituted Chromenones in Contemporary Chemical Research
The true potential of the chromenone scaffold is unlocked through the introduction of various substituents onto its core structure. The type and position of these functional groups dramatically influence the molecule's physicochemical properties and biological activity. synquestlabs.combohrium.com Contemporary research is rich with examples of substituted chromenones being investigated for a multitude of therapeutic applications.
For instance, the incorporation of different functional groups can transform the basic chromenone skeleton into potent and selective enzyme inhibitors. synquestlabs.comderpharmachemica.com Researchers have successfully developed chromone-based compounds that target enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases. bohrium.comderpharmachemica.com Furthermore, substituted chromenones have been synthesized and evaluated as potential treatments for cancer, inflammation, and microbial infections. mdpi.comresearchgate.netresearchgate.net The strategic placement of substituents can enhance a compound's potency, selectivity, and pharmacokinetic profile, making substituted chromenones a focal point in the quest for new therapeutic agents. synquestlabs.comresearchgate.net
Specific Research Focus on 2-Amino-6-bromo-4H-chromen-4-one within the Chromenone Family
Within the vast family of chromenones, specific substitution patterns are explored for their unique properties. The compound This compound (CAS No. 81563-94-2) represents one such target of interest. bldpharm.combldpharm.com However, dedicated research literature focusing exclusively on this specific molecule is sparse. Instead, the scientific community's interest can be inferred from the extensive investigation into its closely related analogues, particularly 2-Amino-6-bromo-3-formylchromone (B1202444) .
This formylated derivative, which features an additional aldehyde group at the 3-position, has been a subject of study due to its diverse biological potential and its utility as a synthetic intermediate. biosynth.com The bromine atom at the 6-position and the amino group at the 2-position are key features that researchers manipulate. For example, the bromine can be replaced by other groups through nucleophilic substitution, while the amino and formyl groups can undergo condensation reactions to create more complex heterocyclic systems.
Studies on related compounds highlight the importance of the 6-bromo substitution. For example, 6-bromo-3-formylchromone has demonstrated significant antibacterial and antibiofilm activity against pathogenic Vibrio species. nih.gov Similarly, various 2-amino-4H-chromene derivatives bearing a 6-bromo substituent have shown promising cytotoxic activity against cancer cell lines. brieflands.comnih.gov The synthesis of compounds like (2-Amino-6-bromo-3-cyano-4H-chromen-4-yl)-phosphonic acid diethyl ester for antitubercular and DNA-binding studies further illustrates the research interest in the 2-amino-6-bromo-chromene framework. derpharmachemica.com
While direct research on this compound is limited, its structural components are features of many actively researched molecules. This suggests its potential role as a key intermediate or a target for future investigations, building upon the knowledge gained from its more complex and widely studied derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZEQPGFLZYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Bromo 4h Chromen 4 One and Its Derivatives
General Synthetic Strategies for 4H-Chromenones and Related Scaffolds
The construction of the 4H-chromene ring system is frequently achieved through domino or multicomponent reactions. These strategies offer high atom economy and procedural simplicity, allowing for the creation of complex molecular architectures in a single step from three or more reactants. echemcom.com The primary approach involves the condensation of a phenolic component, an aldehyde, and a compound containing an active methylene (B1212753) group, most commonly malononitrile (B47326). frontiersin.org This general strategy can be adapted to produce a wide array of substituted 2-amino-4H-chromenes by varying the substituents on the starting materials. For the synthesis of 6-bromo derivatives, 5-bromosalicylaldehyde (B98134) serves as a key precursor.
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs) are highly efficient methods for synthesizing polyfunctionalized 4H-pyrans and chromenes. researchgate.net These reactions proceed by combining three or more starting materials in a single pot, leading to the formation of the final product which incorporates portions of all reactants. researchgate.net This approach is particularly favored for its green chemistry attributes, often utilizing benign catalysts and solvents, and minimizing waste by reducing the number of intermediate purification steps. echemcom.comajgreenchem.com
A cornerstone for the synthesis of 2-amino-4H-chromenes is the one-pot condensation reaction between an aldehyde, malononitrile, and a phenolic compound such as resorcinol, α-naphthol, or β-naphthol. frontiersin.orgresearchgate.netajgreenchem.com In this reaction, the aldehyde (e.g., 5-bromosalicylaldehyde), malononitrile, and the phenol (B47542) are typically heated in the presence of a catalyst. chemmethod.com The reaction proceeds through a cascade of elementary steps to furnish the desired 2-amino-3-cyano-4H-chromene derivative in high yields. researchgate.net The use of solvent-free conditions or green solvents like water or ethanol (B145695) further enhances the environmental friendliness of this methodology. echemcom.comfrontiersin.org
Various catalysts have been employed to facilitate this transformation, including both heterogeneous and homogeneous systems. For instance, magnetic nanoparticles such as ilmenite (B1198559) (FeTiO3) have been used as an efficient and recyclable catalyst under microwave irradiation and solvent-free conditions, providing excellent product yields in short reaction times. ajgreenchem.com Similarly, metal-organic frameworks (MOFs) like MOF-5 have demonstrated high catalytic activity. chemmethod.com
| Aldehyde | Phenolic Compound | Catalyst | Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 95 | chemmethod.com |
| 4-Bromobenzaldehyde | 2-Naphthol | MOF-5 | 80 °C, Solvent-free | 93 | chemmethod.com |
| Benzaldehyde | Resorcinol | Sodium Malonate | 70 °C, Water | 95 | researchgate.net |
| 4-Chlorobenzaldehyde | Dimedone | MNPs@Cu | 90 °C, Solvent-free | 98 | rsc.org |
| Benzaldehyde | 2-Naphthol | FeTiO3 | Microwave, Solvent-free | 98 | ajgreenchem.com |
This table showcases examples of multi-component reactions for the synthesis of various 2-amino-4H-chromene derivatives.
The underlying mechanism of the multi-component synthesis of 2-amino-4H-chromenes involves a domino sequence initiated by a Knoevenagel condensation. chemmethod.comrsc.org In the first step, the aldehyde reacts with malononitrile, an active methylene compound, in the presence of a basic catalyst. This condensation reaction forms an α,β-unsaturated intermediate known as a benzylidenemalononitrile (B1330407). researchgate.netrsc.org
Following the Knoevenagel condensation, the phenolic compound (or another C-H-activated acid) undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate. rsc.orgnih.gov The resulting adduct then undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the nitrile carbon, followed by tautomerization to yield the stable 2-amino-4H-chromene aromatic system. chemmethod.comnih.gov This tandem Knoevenagel-Michael-cyclization cascade is a highly efficient route to the chromene scaffold. nih.gov
A significant variation of the MCR approach leads to the synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates. These compounds are prepared in a one-pot reaction involving a substituted salicylaldehyde (B1680747), malononitrile, and a dialkyl or trialkyl phosphite (B83602). derpharmachemica.comnih.govresearchgate.net This transformation is proposed to proceed through a combination of Knoevenagel condensation, a Pinner-type reaction of the nitrile group, and a phospha-Michael addition. nih.gov
The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester. wikipedia.orgnumberanalytics.com In the context of chromene synthesis, after the initial Knoevenagel condensation, the nitrile group can be activated, facilitating subsequent reactions. The phospha-Michael reaction involves the nucleophilic 1,4-addition of the phosphite to the Knoevenagel intermediate. scispace.comresearchgate.net The sequence ultimately leads to the formation of a C-P bond at the C4 position of the chromene ring. derpharmachemica.com For example, diethyl (2-amino-6-bromo-3-cyano-4H-chromen-4-yl)phosphonate has been synthesized with a promising yield using dibutylamine (B89481) as an organocatalyst. nih.gov
| Salicylaldehyde Substituent | Phosphite | Catalyst | Yield (%) | Reference |
| H | Diethyl phosphite | Dibutylamine | 92 | nih.gov |
| 5-Br | Diethyl phosphite | Dibutylamine | 90 | nih.gov |
| 5-Cl | Diethyl phosphite | Dibutylamine | 96 | nih.gov |
| 3-OCH3 | Diethyl phosphite | Dibutylamine | 85 | nih.gov |
| 5-NO2 | Diethyl phosphite | Dibutylamine | 88 | nih.gov |
| 5-Br | Diethyl phosphite | 4-DMAP | 95 | derpharmachemica.com |
This table presents data on the synthesis of various (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives.
Catalyst Systems in Chromenone Synthesis
Organocatalysts, particularly simple amines, are widely used for the synthesis of 2-amino-4H-chromenes due to their low cost, ready availability, and operational simplicity. frontiersin.orgnih.gov Bases such as diethylamine (B46881), piperidine, triethylamine, and dibutylamine have proven to be effective in promoting the multi-component condensation. frontiersin.orgnih.govmdpi.com
For instance, diethylamine has been used to catalyze the condensation of resorcinol, various aryl aldehydes, and malononitrile in refluxing ethanol. frontiersin.org Dibutylamine has been identified as a particularly effective organocatalyst for the one-pot synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates, facilitating the Knoevenagel, Pinner, and phospha-Michael reactions in a single operation. nih.gov Triethylamine has been employed in the synthesis of dimeric chromene structures, such as 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile, from 5-bromosalicylaldehyde and malononitrile. mdpi.comsciforum.net The basic nature of these amines is key to deprotonating the active methylene and phenolic compounds, thereby initiating the reaction cascade. frontiersin.org
| Catalyst (20 mol%) | Time (h) | Yield (%) | Reference |
| Triethylamine | 5 | 80 | researchgate.net |
| Piperidine | 3 | 85 | researchgate.net |
| Imidazole | 2 | 95 | researchgate.net |
| DABCO | 4 | 82 | researchgate.net |
| DBU | 2.5 | 90 | researchgate.net |
This table compares the efficiency of different basic organocatalysts in a model synthesis of a 2-amino-3-cyano-4H-chromen-4-yl-phosphonate.
Heterogeneous Catalysis (e.g., Magnesium Oxide, Calcium Hydroxide (B78521), Amino-Functionalized Silica (B1680970) Gel)
Heterogeneous catalysts are gaining traction in the synthesis of 2-amino-4H-chromene derivatives due to their operational simplicity, reusability, and environmental benefits.
Magnesium Oxide (MgO): High-surface-area magnesium oxide serves as a highly effective heterogeneous base catalyst for the one-pot, multicomponent synthesis of derivatives like 3-amino-6-chloro-1-aryl-1H-benzo[h]chromen-2-yl cyanide. researchgate.net This reaction proceeds by combining a phenolic compound (like α-naphthol), an aldehyde, and malononitrile in refluxing DMF in the presence of MgO. researchgate.net Similarly, pyran-annulated chromene derivatives have been prepared using magnesium oxide as a catalyst in a one-pot, three-component reaction involving α-amino or α-hydroxy activated C–H acids, malononitrile, and aryl aldehydes. nih.gov This catalyst is noted for being inexpensive, stable, and easily recyclable. nih.gov
Calcium Hydroxide (Ca(OH)₂): Calcium hydroxide has been utilized in the one-pot synthesis of 2-amino-5-hydroxy-4H-chromene derivatives. researchgate.net This method involves the reaction of substituted resorcinols with various 2-benzylidenemalononitriles in methanol (B129727) at room temperature, offering high yields under mild conditions. researchgate.net Specifically, 4H-chromenes are often prepared through a one-pot synthesis using 2-benzylidenemalononitriles and substituted resorcinols with calcium hydroxide in methanol. nih.gov A notable application is the Ca(OH)₂-facilitated one-pot synthesis of novel 4H-chromenes bearing a spirooxindole skeleton from substituted malononitriles, isatins, and resorcinols, which provides good to moderate yields. nih.govfrontiersin.org
Amino-Functionalized Silica Gel: An efficient and environmentally friendly method for preparing 4H-chromenes employs a recoverable amino-functionalized silica gel as a base catalyst. nih.govfrontiersin.orgrhhz.net This three-component reaction of cyclic 1,3-diketones, malononitrile, and aldehydes in water at 70°C results in admirable yields (87–96%) in a short time. frontiersin.orgrhhz.net The catalyst can be easily separated by filtration, washed, and reused for several consecutive runs with minimal loss of activity, demonstrating its practical reusability. rhhz.net
Green Catalysis (e.g., 3-Nitrophenylboronic Acid, Molecular Iodine)
Green catalysis focuses on the use of environmentally benign catalysts and reaction conditions to synthesize chemical compounds, including 2-amino-4H-chromene derivatives.
3-Nitrophenylboronic Acid: This organocatalyst has been successfully used for the one-pot, three-component synthesis of 2-amino-4H-chromenes. nih.govcbijournal.com The reaction involves the condensation of aromatic aldehydes, substituted phenols, and malononitrile in ethanol at ambient temperature. cbijournal.com Key advantages of this method include mild reaction conditions, an environmentally friendly solvent and catalyst, and excellent yields of the desired products. nih.govcbijournal.com
Molecular Iodine (I₂): While the provided search results mention the use of I₂/K₂CO₃ as a catalyst system for the synthesis of 2-amino-4H-chromenes, specific details regarding the synthesis of 2-Amino-6-bromo-4H-chromen-4-one using this method were not found. cbijournal.com Generally, molecular iodine is considered a mild and efficient catalyst in various organic transformations.
Transition Metal-Catalyzed Methods (e.g., Palladium-Catalyzed Coupling)
Transition metal catalysis provides powerful and reliable tools for constructing complex molecular structures like chromenes. researchgate.net These methods are valued for their efficiency, atom economy, and functional group tolerance. researchgate.net While palladium-catalyzed reactions are mentioned in the context of synthesizing related heterocyclic structures, specific examples detailing the synthesis of this compound via palladium-catalyzed coupling were not explicitly found in the provided search results. However, the literature does describe palladium-catalyzed arylative cycloisomerization of 3-alkynyl-4H-chromen-4-ones to form furo[3,2-c]chromenes, indicating the utility of palladium in modifying the chromene scaffold. nih.gov
Advanced Reaction Conditions and Green Chemistry Principles
The application of advanced reaction conditions and green chemistry principles aims to develop more sustainable and efficient synthetic routes for this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. ajgreenchem.comeurjchem.comscispace.comscielo.org.mx For the synthesis of 2-amino-4H-chromene derivatives, microwave irradiation has been shown to significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. ajgreenchem.comeurjchem.comscispace.comamazonaws.com
One notable example is the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles. This reaction, involving 4-methoxy-1-naphthol, aromatic aldehydes, and malononitrile in the presence of piperidine, is completed in just 2 minutes under microwave irradiation at 140 °C, affording yields up to 89%. scispace.com The synthesis of various 2-amino-4H-chromene derivatives has also been achieved using a magnetic catalyst (FeTiO₃) under solvent-free microwave conditions, highlighting the green aspects of this technology. ajgreenchem.com Another approach utilizes an agro-waste-based catalyst, Water Extract of Lemon Fruit Shell Ash (WELFSA), under microwave irradiation for a three-component, one-pot condensation, which proved to be faster and higher yielding than other methods. researchgate.net
Ionic Liquid Applications as Reaction Media
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. scielo.org.mx They can also act as catalysts in organic reactions. scielo.org.mx In the context of synthesizing 2-amino-4H-chromene derivatives, ionic liquids have been used as both reaction media and catalysts.
For instance, a supported ionic liquid catalyst (SILC), created by immobilizing palladium acetate (B1210297) in [BMIM][OH] on hydroxyapatite, has been used for the solvent-free synthesis of various chromene derivatives in excellent yields. rsc.org The combination of microwave assistance and ionic liquids presents a synergistic approach to green chemistry. scielo.org.mx The ionic nature of ILs allows for efficient coupling with microwave energy, often leading to enhanced reaction rates and yields. scielo.org.mx The synthesis of substituted chromones has been described using different ionic liquids like [amine][HSO₄], [Bmim]BF₄, and [Bmim]PF₆, which have shown to be efficient and provide excellent results with the added benefits of rate acceleration and increased yields. amazonaws.com
Aqueous Media and Green Solvent Syntheses
The use of water and other green solvents is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. Several methods for the synthesis of 2-amino-4H-chromene derivatives have been developed using aqueous media. nih.govrsc.org
One such method employs a hydrotalcite solid base catalyst in an aqueous medium for the synthesis of 2-amino-4H-chromenes. rsc.org This process is environmentally benign, allows for easy product isolation, and the catalyst is reusable. rsc.org Another green approach uses DBU as a catalyst for a multicomponent reaction in water at room temperature to produce 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles in excellent yields. nih.gov The synthesis of 2-amino-4H-chromenes has also been reported using expanded Perlite as a green heterogeneous catalyst in water, which offers advantages like mild conditions and a simple work-up. nih.gov Furthermore, the use of aqueous ethanol as a solvent in combination with ultrasound irradiation and a catalyst like 4-Dimethylaminopyridine (DMAP) has been shown to be an environmentally benign and high-yielding protocol for (2-Amino-3-cyano-4H-chromen-4-yl)-phosphonates. derpharmachemica.com
Solvent-Free Conditions
The synthesis of 2-amino-4H-chromene derivatives, including brominated analogues, has been effectively achieved under solvent-free conditions, aligning with the principles of green chemistry. These methods often involve multicomponent reactions (MCRs) that offer advantages such as operational simplicity, reduced environmental impact, and high yields.
Several catalytic systems have been developed to facilitate the one-pot synthesis of 2-amino-4H-chromenes from salicylaldehydes, malononitrile (or other active methylene compounds), and a third component. Under solvent-free conditions, these reactions are often promoted by heating or microwave irradiation.
Key findings in solvent-free synthesis include:
Catalyst Diversity : A wide range of catalysts have proven effective. These include organocatalysts like cyclohexylamine (B46788) arkat-usa.org, metal-organic frameworks (MOFs) such as MOF-5 chemmethod.comchemmethod.com, magnetic nanoparticles like FeTiO3 and MNPs@Cu ajgreenchem.comrsc.org, and nano-rods of ZnO. nih.govresearchgate.net
Reaction Pathway : The reaction typically proceeds through a cascade Knoevenagel condensation of the salicylaldehyde and malononitrile, followed by an intramolecular Michael addition and cyclization. arkat-usa.orgnih.gov
Efficiency : These solvent-free methods are characterized by short reaction times, simple work-up procedures, and often excellent product yields, sometimes up to 95%. chemmethod.comchemmethod.comajgreenchem.com For instance, the use of a supported ionic liquid catalyst under solvent-free conditions also provides excellent yields of various chromene derivatives. rsc.org
The general scheme for the three-component synthesis of 2-amino-4H-chromenes is depicted below:
Reactants: Salicylaldehyde, Malononitrile, and a suitable reaction partner. Conditions: Catalyst, Solvent-free, often with heating or microwave irradiation. Product: 2-Amino-4H-chromene derivative.
This approach is highly adaptable for producing this compound by utilizing 5-bromosalicylaldehyde as the starting aldehyde.
Targeted Synthesis of this compound and Brominated Analogues
The targeted synthesis of this compound and its analogues leverages the strategic incorporation of bromine atoms onto the chromenone scaffold. Bromine substitution can influence the molecule's chemical reactivity and biological properties. researchgate.netump.edu.pl
Strategies for Introducing Bromine Substitutions onto the Chromenone Core
Introducing bromine onto the chromenone core can be achieved through two primary strategies: using a brominated precursor or by direct bromination of the pre-formed chromenone ring.
Use of Brominated Precursors : The most direct method for synthesizing 6-bromo-substituted chromenones is to start with a correspondingly substituted precursor. For the synthesis of this compound, 5-bromosalicylaldehyde is the key starting material in the three-component reaction with malononitrile and a suitable partner. arkat-usa.org Similarly, 8-bromo-4H-chromen-4-one can be synthesized from 2′-hydroxy-5-bromoacetophenone.
Direct Bromination : Electrophilic bromination is a common method to introduce a bromine atom onto an existing chromenone core. Reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) in solvents such as chloroform (B151607) or acetic acid are frequently used. The position of bromination is directed by the existing substituents on the ring. For instance, bromination often occurs at the C3 position of the chromenone ring. Late-stage C-H bromination has also been demonstrated on complex molecules, highlighting the applicability of these methods. researchgate.net
| Strategy | Reagents/Precursors | Position of Bromination | Reference |
| Using Brominated Precursor | 5-Bromosalicylaldehyde | C6 | arkat-usa.org |
| Using Brominated Precursor | 2′-hydroxy-5-bromoacetophenone | C8 | |
| Direct Bromination | N-Bromosuccinimide (NBS), Elemental Bromine (Br₂) | C3 |
Synthesis of Phosphonate (B1237965) and Other Functionalized Brominated Chromenone Derivatives
Brominated chromenones can be further functionalized to introduce diverse chemical moieties, such as phosphonate groups, which can enhance their biological or material properties.
The synthesis of 2-amino-4H-chromen-4-yl phosphonates is often accomplished through a one-pot, three-component reaction involving a salicylaldehyde, an active methylene nitrile (like malononitrile), and a dialkyl or trialkyl phosphite. nih.govresearchgate.net To synthesize a brominated derivative, 5-bromosalicylaldehyde is used as the starting material.
A notable example is the synthesis of 2-amino-4H-chromen-4-yl phosphonates catalyzed by nano-rods of ZnO under solvent-free conditions. nih.govresearchgate.net This method provides a green and efficient route to these functionalized heterocycles. Other catalysts, such as indium trichloride, have also been employed for this transformation. researchgate.net The general reaction involves the formation of a C-P bond at the C4 position of the chromene ring.
Beyond phosphonates, the bromine atom on the chromenone core serves as a handle for introducing other functional groups through nucleophilic substitution or cross-coupling reactions. gu.sesmolecule.com For example, the bromine atom in 3-bromo-2-chromenone (B148515) can be substituted by thiols to form 4-sulfanylcoumarins. smolecule.com
Preparation of Brominated Chromenones as Precursors to Complex Molecules
The reactivity of the bromine atom makes brominated chromenones valuable intermediates in organic synthesis. researchgate.netresearchgate.net They serve as versatile building blocks for the construction of more complex molecular architectures.
Nucleophilic Substitution : The bromine atom, particularly at the C3 position, is susceptible to nucleophilic substitution by amines, thiols, or alkoxides, allowing for the introduction of a wide range of substituents. smolecule.com
Cross-Coupling Reactions : Bromoanthracenes, as analogous systems, are frequently used in substitution reactions to synthesize new derivatives for applications like organic light-emitting diodes (OLEDs). beilstein-journals.org This highlights the potential of bromochromenones in similar synthetic strategies.
Heterocycle Synthesis : 3-(Bromoacetyl)coumarins are key precursors for a variety of fused heterocyclic systems. They react with reagents like thioacetamide (B46855) or potassium thiocyanate (B1210189) to form thiazole (B1198619) derivatives, and with 4-amino-4H-1,2,4-triazole-3-thiols to create complex triazolothiadiazine hybrids. rsc.org
The utility of brominated compounds as synthetic precursors is a cornerstone of modern organic and medicinal chemistry, enabling the rapid diversification of molecular scaffolds. researchgate.net
Elucidation of Reaction Mechanisms in Bromochromenone Synthesis (e.g., Hann-Lapworth Mechanisms)
Understanding the step-by-step pathway of a chemical reaction is crucial for optimizing conditions and predicting outcomes. fiveable.mesumitomo-chem.co.jp The synthesis of 2-amino-4H-chromenes, including brominated variants, typically involves a multicomponent reaction whose mechanism has been a subject of study.
The widely accepted mechanism for the three-component synthesis of 2-amino-4H-chromenes starts with a Knoevenagel condensation between the salicylaldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base. nih.gov This is followed by a Michael addition of the phenolic hydroxyl group to the newly formed electron-deficient alkene. The final step is an intramolecular cyclization and tautomerization to yield the stable 2-amino-4H-chromene product.
In the context of the Knoevenagel condensation step, particularly when catalyzed by secondary amines, the reaction can proceed through different pathways, including the Hann-Lapworth mechanism . This mechanism involves the formation of a β-hydroxy intermediate. nih.gov Alternatively, an iminium intermediate mechanism (the Knoevenagel mechanism) can operate. The specific pathway depends on the substrates and reaction conditions. nih.gov Computational chemistry is often employed to model potential energy surfaces and differentiate between these mechanistic possibilities, providing a deeper understanding of the reaction course. fiveable.mersc.orgrsc.org
Structure Activity Relationship Sar Studies of 2 Amino 6 Bromo 4h Chromen 4 One Derivatives
Overview of SAR in 2H/4H-Chromene Systems
The 2H- and 4H-chromene systems are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. acs.orgnih.gov The biological activity of chromene derivatives can be significantly modulated by the type and position of substituents on the chromene core. orientjchem.org
For instance, in the context of anticancer activity, 2-amino-4-aryl-4H-chromene derivatives have been a major focus. rsc.org The nature of the aryl group at the C4-position, as well as substituents on the benzo part of the chromene ring, plays a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines. frontiersin.orgnih.gov Studies have shown that the introduction of different functional groups can influence the molecule's ability to induce apoptosis, inhibit key enzymes, or disrupt cellular processes like microtubule formation. nih.govuaeu.ac.ae
Interactive Table: General SAR Observations in 2H/4H-Chromene Systems
| Structural Feature | Impact on Activity | Example Biological Target/Activity |
|---|---|---|
| 2-Amino group | Often crucial for activity, participates in hydrogen bonding. nih.gov | Cholinesterase inhibition, anticancer. rsc.orgnih.gov |
| 4-Aryl substituent | Nature and substitution pattern significantly influence potency and selectivity. frontiersin.org | Anticancer, antimicrobial. researchgate.netfrontiersin.org |
| Planarity of chromenone ring | Essential for the activity of certain derivatives. umn.edu | Interleukin-5 inhibition. umn.edu |
Influence of Bromine Substitution on Molecular Activity
The introduction of halogen atoms, particularly bromine, into the chromene scaffold is a common strategy to enhance biological activity. Halogen substituents can influence a molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can affect its interaction with biological targets. nih.gov
In the case of 2-Amino-6-bromo-4H-chromen-4-one, the bromine atom at the 6-position of the chromene ring is a key feature. Studies on related chromene derivatives have shown that the presence and position of a bromine atom can significantly impact their biological effects. For example, research on other halogenated chromenes has demonstrated that bromine substitution can enhance antibacterial and anticancer activities. nih.govjst.go.jp
A study on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, a compound structurally related to the focus of this article, found that while the 6-bromo group was not essential for its bioactivity, its replacement with various alkyl groups could modulate the binding affinity to antiapoptotic Bcl-2 proteins. nih.gov This suggests that the 6-position can tolerate a range of substituents, and that modifications at this site can fine-tune the compound's activity. nih.gov
Interactive Table: Effect of Bromine Substitution on Chromene Derivatives
| Compound Series | Position of Bromine | Observed Effect on Activity |
|---|---|---|
| Halogenated 3-Nitro-2H-Chromenes | C-ring | Enhanced antibacterial activity. nih.gov |
| Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylates | 6-position | Not essential for bioactivity, but modification at this position modulates activity. nih.gov |
Positional Effects of Amino and Other Functional Groups on the Chromenone Scaffold
The position of the amino group and other functional groups on the chromenone scaffold is a critical determinant of biological activity. The 2-amino group, in particular, is a common feature in many biologically active chromene derivatives and is often involved in crucial interactions with target molecules.
In many 2-amino-4H-chromene derivatives, the amino group has been shown to be essential for their biological effects. For instance, in the context of cholinesterase inhibition, the amine group on the chromenone ring is believed to engage in hydrogen bonding interactions within the active site of the enzyme. nih.gov Similarly, for certain anticancer chromenes, the 2-amino group is a key pharmacophoric feature. rsc.org
The substitution pattern on the rest of the chromenone scaffold also plays a significant role. For example, in a study of bis-chromenone derivatives, the presence of an electron-donating group, such as a methoxy (B1213986) or hydroxyl group, on one of the chromenone rings increased the anti-proliferative activity. nih.gov Conversely, the introduction of bulky substituents can sometimes lead to a decrease in potency, suggesting steric hindrance at the binding site. nih.gov
Research on 2-amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase revealed that substitutions at the R1 and R2 positions generally favored butyrylcholinesterase inhibition, while substitutions at the R3 position resulted in lower potency. nih.gov This highlights the specific spatial requirements for optimal interaction with different biological targets.
Rational Design Principles for Modulating Molecular Activity
The rational design of this compound derivatives involves a deep understanding of the SAR principles discussed previously. By systematically modifying the structure and observing the resulting changes in biological activity, researchers can develop more potent and selective compounds. orientjchem.orgnih.gov
One key principle is the strategic modification of substituents at various positions on the chromene ring. For example, knowing that the 6-position can accommodate different groups allows for the introduction of various functionalities to optimize properties like solubility, metabolic stability, and target affinity. nih.gov
Molecular hybridization is another powerful design strategy. This involves combining the chromenone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For instance, chromene-1,2,3-triazole benzene (B151609) sulfonamide hybrids have been designed and synthesized as potent inhibitors of carbonic anhydrase IX, a target relevant to cancer therapy. rsc.org
Computational methods, such as molecular docking, are also invaluable in the rational design process. These techniques can predict how a molecule might bind to a biological target, providing insights into the key interactions that drive activity. rsc.orgtandfonline.com This information can then guide the synthesis of new derivatives with improved binding characteristics. For example, in silico docking studies have been used to predict the interaction of 4-chromenone derivatives with aurora kinase A, helping to explain the observed inhibitory activity. researchgate.net
Impact of Molecular Conformation and Crystalline Structure on Activity
The three-dimensional conformation and crystalline structure of a molecule can have a profound impact on its biological activity. These factors determine the molecule's shape, flexibility, and the way it interacts with its biological target.
For chromene derivatives, the planarity of the ring system can be a critical factor for activity. umn.edu The crystalline structure of a compound provides definitive information about its solid-state conformation. X-ray crystallography studies on various chromene derivatives have revealed details about their molecular geometry, including bond lengths, bond angles, and intermolecular interactions. iucr.orgmdpi.com
For example, the crystal structure of 4-(6-bromo-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one chloroform (B151607) monosolvate showed that the pyran ring adopts a shallow sofa conformation. iucr.org Such conformational details are crucial for understanding how the molecule might fit into a protein's binding site.
Furthermore, the packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds and π–π stacking interactions. iucr.org These same forces can also play a significant role in the binding of a drug molecule to its target receptor. Therefore, an understanding of the crystalline structure can provide valuable insights into the potential binding modes of a compound.
Computational and Theoretical Investigations of 2 Amino 6 Bromo 4h Chromen 4 One
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are central to understanding the electronic structure and properties of chromene derivatives. These calculations form the basis for geometry optimization, conformational analysis, and the prediction of vibrational spectra.
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
DFT and HF calculations are standard theoretical methods for investigating the molecular structure and properties of organic compounds. For chromene systems, the B3LYP functional is a commonly used DFT method, often paired with basis sets like 6-311++G(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. These calculations provide optimized molecular geometries, electronic properties, and vibrational frequencies.
Hartree-Fock, an ab initio method, is also utilized, sometimes in comparison with DFT results. For instance, a study on a related compound, 2-amino-6-bromo-3-formylchromone (B1202444), employed both B3LYP and HF methods with a 6-311++G(d,p) basis set to determine relative weight contributions for vibrational modes. While DFT methods generally incorporate electron correlation for more accurate energy and geometry predictions, HF serves as a fundamental baseline. The combination of these methods provides a comprehensive theoretical understanding of the molecule's characteristics.
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization is performed to find the lowest energy arrangement of atoms in the molecule. For chromene derivatives, computational studies have successfully predicted geometric parameters (bond lengths and angles) that show excellent correlation with experimental data obtained from X-ray crystallography. For example, in a study on a similar chromene derivative, the bond lengths and angles calculated using DFT were in close agreement with XRD data, with correlation coefficients of 0.99 or higher.
In the case of 2-amino-6-bromo-3-formylchromone, a systematic quantum mechanical study of its conformation has been reported. The geometry is optimized to a stable state, often assuming a specific point group symmetry, such as C-S, to simplify calculations and analysis. This process is crucial for subsequent analyses like vibrational spectroscopy and electronic property calculations, as these properties are dependent on the molecule's three-dimensional structure.
Vibrational Spectroscopy Analysis (Infrared and Raman)
Vibrational analysis of 2-Amino-6-bromo-4H-chromen-4-one and its derivatives has been performed using both experimental and theoretical methods. The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra are recorded experimentally, and the observed vibrational frequencies are assigned to specific vibrational modes based on theoretical calculations.
A detailed vibrational spectral analysis was conducted on the closely related 2-amino-6-bromo-3-formylchromone (ABFC). The assignments were based on fundamentals, overtones, and combinations, and a normal coordinate analysis was performed to characterize the fundamentals in terms of potential energy distribution (PED). This allows for a precise correlation between the calculated and observed frequencies. Key vibrational modes for the chromone (B188151) core include C=O stretching, C-O-C vibrations, and aromatic C=C stretching, while the amino group gives rise to characteristic N-H stretching modes. The C-Br stretching vibration is also an important diagnostic peak.
Below is a table of selected vibrational frequencies for the related compound 2-amino-6-bromo-3-formylchromone, illustrating the typical assignments.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3400-3300 | N-H | Asymmetric & Symmetric Stretching |
| ~1650 | C=O | Stretching |
| ~1600 | C=C | Aromatic Stretching |
| ~1230 | C-O-C | Asymmetric Stretching |
| ~635 | C-Br | Stretching |
| Data derived from studies on analogous chromene structures. |
Electronic Structure Analysis
The analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule. This involves examining the frontier molecular orbitals and the nature of the chemical bonds.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For various chromene derivatives, the HOMO and LUMO energy levels and the corresponding energy gap have been calculated using DFT methods. In these systems, the HOMO is often localized on the aminobenzopyran ring, while the LUMO may be distributed over the pyranone ring system. These calculations help in understanding the charge transfer interactions that can occur within the molecule.
Global reactivity descriptors, as shown in the table below, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates higher reactivity. |
| These parameters are derived from HOMO-LUMO energies and are used to describe the chemical reactivity of molecules. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. This analysis provides a quantitative picture of bonding interactions and charge delocalization within the molecule.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions, such as those between a filled lone pair (donor) and an empty antibonding orbital (acceptor), indicate hyperconjugative effects and are crucial for stabilizing the molecule. In chromene derivatives, significant stabilization energies are often observed for interactions involving the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the aromatic ring and carbonyl group. This delocalization of electron density is a key feature of the electronic structure of these compounds.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=C) | High | π-conjugation |
| LP (O) | π* (C=C) | Moderate | Resonance |
Electrostatic Potential Mapping
Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. The map displays regions of positive and negative electrostatic potential on the electron density surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
For chromone derivatives, molecular electrostatic potential maps are calculated to furnish information on the molecule's chemical reactivity and to describe intermolecular interactions. d-nb.infotandfonline.com These maps help identify the chemically active regions on the three-dimensional molecular surface. nih.gov For instance, in studies of related flavone-oxime derivatives, ESP calculations showed positive charges on the surface of halogen atoms, demonstrating the presence of a "sigma hole," which can be crucial for understanding intermolecular interactions. researchgate.net While specific ESP maps for this compound are not detailed in the provided results, the methodology is widely applied to the chromone class to understand reactive behavior and non-covalent interactions, which are critical for biological activity. d-nb.infotandfonline.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking are pivotal in drug discovery and materials science, allowing researchers to predict how a molecule (ligand) binds to a target receptor, such as a protein or DNA. derpharmachemica.comresearchgate.netmdpi.com This process involves generating a three-dimensional model of the ligand and fitting it into the binding site of the receptor to estimate the binding affinity and orientation. frontiersin.orgiomcworld.org
For the broader class of 4H-chromene derivatives, docking studies are routinely performed to analyze their potential as therapeutic agents. researchgate.netfrontiersin.orgnih.gov For example, various 4H-chromene derivatives have been docked against targets like DNA gyrase, topoisomerase IB, and anti-apoptotic proteins to evaluate their binding modes and affinities. nih.govsci-hub.se These simulations are crucial for understanding structure-activity relationships (SAR) and for designing more potent inhibitors. mdpi.com The software AutoDock Vina is frequently mentioned as a tool for performing these calculations. derpharmachemica.com
Molecular docking simulations are instrumental in predicting the strength and nature of the interaction between a ligand and its biological target. researchgate.netiomcworld.org The binding affinity, often expressed as a negative Gibbs free energy change (ΔG) in kcal/mol, indicates the stability of the ligand-receptor complex. A more negative value suggests a stronger binding interaction.
Studies on various chromene derivatives have successfully used docking to predict binding affinities. For instance, a (2-Amino-3-cyano-4H-chromen-4-yl)-phosphonate derivative showed a predicted binding affinity (ΔG) of -7.4 kcal/mol towards salmon milt DNA. derpharmachemica.com In another study, a novel 2-amino-4H-benzo[h]chromene derivative displayed promising binding affinities against several kinase enzymes when compared with reference inhibitors. mdpi.com Similarly, docking of a flavone–chalcone hybrid compound with glutathione (B108866) S-transferase (GST) yielded binding energies ranging from −6.6 kcal/mol to −5.0 kcal/mol. mdpi.com These predictions help to screen and prioritize compounds for further experimental testing. nih.govijnc.ir
| Compound Type | Target Receptor | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| (2-Amino-3-cyano-4H-chromen-4-yl)-phosphonate derivative | Salmon Milt DNA | -7.4 | derpharmachemica.com |
| Flavone–chalcone hybrid | Glutathione S-transferase (GST) | -6.6 to -5.0 | mdpi.com |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | VEGFR-2 | -6.96 | mdpi.com |
| Chromone Fused 1,3,4-Thiadiazole Derivative (5f) | Protein (1ZID) | -10.081 | ijnc.ir |
Beyond predicting binding energy, molecular docking identifies the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the receptor's binding site. frontiersin.org This information is vital for understanding the molecular basis of a compound's activity and for its optimization.
For example, docking studies of a 2-amino-4H-benzo[h]chromene derivative into the active site of the EGFR kinase revealed a hydrogen bond with the amino acid backbone of Met769 and a crucial π–π stacking interaction with Leu694 and Leu820. mdpi.com In another case, a coumarin-containing compound was found to form an additional arene-cation interaction with Lys-89. nih.gov Similarly, a chromone-fused thiadiazole showed three hydrogen bond interactions with Ser20 and Gly14 residues within its target protein's active site. ijnc.ir These detailed interaction maps provide a rationale for the observed biological activities and guide further structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iomcworld.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. mdpi.com
Structure-activity relationship (SAR) studies on analogues of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist of Bcl-2 proteins, found that positive correlations exist between the binding affinities of the compounds to anti-apoptotic proteins and their in vitro cytotoxicities. nih.gov This suggests that the anti-apoptotic Bcl-2 proteins are likely the cellular targets. nih.gov Such SAR analyses, which form the basis of QSAR, are critical for understanding how modifications to the chromene scaffold, such as at the 6-position, affect biological outcomes. mdpi.comnih.gov
Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsci-hub.seresearchgate.net By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into specific types of contacts (e.g., H···H, O···H, C···H) and determine their relative contributions. mdpi.com
For various 4H-chromene derivatives and related heterocyclic compounds, Hirshfeld analysis has been employed to assess the different intermolecular interactions that drive the self-assembly of molecules in the crystalline phase. sci-hub.semdpi.com For example, in a flavone-chalcone hybrid containing a 6-bromo-4H-chromen-4-one moiety, the analysis revealed that H···H (34.3%), O···H (19.2%), and C···H (16.7%) were the dominant intermolecular contacts. mdpi.com In another imidazo[4,5-b]pyridine crystal structure, H···H (35.9%), H···Cl (15.0%), H···C (12.4%), and H···Br (10.8%) contacts were the most significant contributors to the Hirshfeld surface. nih.gov This technique provides a detailed fingerprint of the crystal packing environment, which is essential for understanding the solid-state properties of materials. sci-hub.seresearchgate.net
| Compound Type | H···H (%) | O···H / N···H (%) | C···H (%) | Halogen···H (%) | Reference |
|---|---|---|---|---|---|
| (E)-6-bromo-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)-4H-chromen-4-one | 34.3 | 19.2 (O···H) | 16.7 | - | mdpi.com |
| 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine | 35.9 | 7.5 (N···H) | 12.4 | 10.8 (Br···H), 15.0 (Cl···H) | nih.gov |
Theoretical Spectroscopic Characterization (e.g., UV-VIS)
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and interpret the spectroscopic properties of molecules, such as their UV-Visible absorption spectra. bohrium.com These calculations can determine electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. bohrium.com
For various chromone derivatives, theoretical UV-Vis spectra are often calculated and compared with experimental data to confirm molecular structures and understand their electronic properties. derpharmachemica.comacs.org For example, a study on two flavone-oxime derivatives utilized theoretical methods to analyze their UV-Vis spectra. researchgate.net In another investigation, the absorption energies and electronic transitions of a novel furo[3,2-g]chromen derivative were derived using TD-DFT computations and were found to be in accurate agreement with experimental spectra measured in different solvents. bohrium.com This synergy between theoretical and experimental spectroscopy is crucial for the detailed characterization of new compounds. derpharmachemica.comicm.edu.pl
Advanced Applications and Materials Science Perspectives of 2 Amino 6 Bromo 4h Chromen 4 One Derivatives
Development of Fluorescent Probes and Luminescent Materials
Derivatives of 2-Amino-6-bromo-4H-chromen-4-one are promising candidates for the development of novel fluorescent probes and luminescent materials. The inherent fluorescence of the chromone (B188151) core can be finely tuned by introducing various substituents. The bromo group at the 6-position can influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and enabling phosphorescence.
Research has shown that chromone derivatives can serve as fluorescent probes for detecting biologically important species. For instance, a modified 3-hydroxychromone derivative, closely related to the core structure, has been developed as a fluorogenic probe for DNA hybridization. bohrium.com The synthesis of 6-Bromo-2-(4-diethylamino)phenyl-3-hydroxy-4H-chromen-4-one has been reported, and such "push-pull" dyes, although sometimes quenched in water, can be chemically modified to retain their desirable photophysical features in aqueous environments for biological imaging. bohrium.com
Furthermore, the chromene scaffold is integral to the creation of host-guest luminescent materials. acs.org These materials often involve encapsulating a highly emissive guest molecule, such as a chromene derivative, within a host matrix like a sol-gel. acs.org This approach can enhance the luminescence properties and stability of the material. The unique structure of this compound derivatives makes them attractive targets for incorporation into such advanced materials.
A new class of BioAIEgens (biocompatible aggregation-induced emission luminogens) based on the chromene scaffold has been synthesized, demonstrating regiostructure-dependent fluorescence. acs.org These materials have shown potential for specific imaging of the endoplasmic reticulum. acs.org
| Application Area | Key Features of Chromene Derivatives | Relevant Research Findings |
| Fluorescent Probes | Tunable photophysical properties, sensitivity to microenvironment | Development of fluorogenic probes for DNA detection. bohrium.com |
| Luminescent Materials | Inherent fluorescence, potential for phosphorescence | Use in host-guest systems and as BioAIEgens for cellular imaging. acs.orgacs.org |
| Bio-imaging | Biocompatibility, specific targeting capabilities | Chromene-based BioAIEgens for endoplasmic reticulum imaging. acs.org |
Utilization in Dye and Pigment Technologies
The chromophoric nature of the chromen-4-one system makes its derivatives valuable in the field of dye and pigment technologies. The extended π-conjugation within the molecule allows it to absorb light in the visible region, a fundamental requirement for a colorant. The specific color can be modulated by the introduction of different functional groups.
Chromene derivatives have been successfully incorporated into azo dyes. iisermohali.ac.in These dyes are synthesized by coupling a diazotized amine with a suitable coupling component, in this case, a chromene derivative. The resulting azo dyes have been applied to various fabrics, demonstrating good color fastness to light, washing, and rubbing. iisermohali.ac.in The presence of the chromene moiety can also impart other desirable properties to the fabric, such as antimicrobial activity. iisermohali.ac.in
Furthermore, the general class of chromene derivatives has been noted for its potential in the manufacture of a range of dyes and pigments. rsc.orgeurekalert.org The versatility of the chromene core allows for the synthesis of a wide palette of colors, making these compounds attractive for various industrial applications.
Application as Synthetic Intermediates in Complex Molecule Synthesis
One of the most significant roles of this compound and its relatives is as a synthetic intermediate in the construction of more complex molecules. The presence of multiple reactive sites—the amino group, the bromo substituent, and the pyran ring—allows for a variety of chemical transformations.
The synthesis of 2-amino-4H-chromene derivatives is often achieved through efficient one-pot, multi-component reactions. researchgate.netugr.esnih.gov These reactions typically involve the condensation of a phenol (B47542) (or a related active methylene (B1212753) compound), an aldehyde, and a nitrile (like malononitrile). This straightforward approach provides rapid access to a diverse library of chromene derivatives. researchgate.net
The resulting 2-amino-4H-chromene scaffold is a valuable precursor for the synthesis of other heterocyclic systems. For example, a dimer containing the 2-amino-6-bromo-4H-chromene-3-carbonitrile moiety has been synthesized, demonstrating the utility of this compound in building larger, more complex structures. The reactivity of the amino group allows for further derivatization, such as the formation of amides or Schiff bases, opening up pathways to a vast array of new compounds with potential biological activities.
| Synthetic Approach | Reactants | Key Advantages |
| One-Pot, Three-Component Reaction | Phenol/Naphthol, Aldehyde, Malononitrile (B47326) | High efficiency, atom economy, structural diversity, simple procedure. researchgate.netnih.gov |
| Further Derivatization | 2-Amino-4H-chromene | Access to a wide range of complex heterocyclic compounds. |
Role in Polymer-Based Phosphorescent Materials
Recent advancements have highlighted the potential of chromen-4-one derivatives in the development of polymer-based phosphorescent materials. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and security inks due to their ability to exhibit long-lasting emission after the excitation source is removed.
A study on 4H-chromenones with simple structures demonstrated their ability to produce ultralong room-temperature phosphorescence (RTP) when doped into a polyvinyl alcohol (PVA) matrix. The formation of hydrogen bonds between the PVA host and the chromenone guest molecules creates a rigid environment that suppresses non-radiative decay pathways, allowing for efficient phosphorescence with afterglow times of up to 7 seconds. While this study did not specifically use the 2-amino-6-bromo derivative, it establishes a clear precedent for the use of the chromenone core in creating such materials. The introduction of a bromine atom, through the heavy-atom effect, would be expected to further enhance the phosphorescent properties of these systems.
The development of polymer-based phosphorescent materials with high glass transition temperatures is crucial for their practical application in optoelectronics. Stiffening the polymer chains can effectively restrain the mobility of the embedded chromophores, thereby reducing exciton (B1674681) dissipation and phosphorescence quenching.
Mechanochromic Properties in Solid-State Materials
A fascinating and relatively new area of application for chromene derivatives is in the field of mechanochromic materials. These are smart materials that change their luminescent properties, such as color and intensity, in response to mechanical stimuli like grinding, shearing, or pressure.
Research on chromene-based BioAIEgens has revealed significant mechanochromic properties. Certain crystalline forms of these compounds exhibit strong fluorescence, which is weakened and red-shifted upon grinding. This change is attributed to the disruption of the crystalline packing and the introduction of a less ordered, amorphous state. The process can often be reversed by heating or exposing the ground powder to solvent vapors, which allows the molecules to return to their original crystalline arrangement.
This mechanochromic behavior is highly dependent on the molecular structure and the intermolecular interactions in the solid state. The ability to switch the fluorescence of a material with a simple mechanical force opens up possibilities for applications in pressure sensing, security papers, and data storage. The specific influence of the 2-amino and 6-bromo substituents on the mechanochromic properties of the 4H-chromen-4-one scaffold is an area ripe for further investigation.
| Stimulus | Observed Change | Underlying Mechanism | Potential Application |
| Mechanical Grinding | Red-shift and weakening of fluorescence | Transition from a crystalline to an amorphous state | Pressure sensors, security features |
| Heating/Solvent Fuming | Recovery of original fluorescence | Reversion to the crystalline state | Rewritable optical media |
Agrochemical Applications
The chromene scaffold is not only valuable in materials science but also shows significant promise in the agricultural sector. Several studies have highlighted the use of chromene derivatives as biodegradable agrochemicals. eurekalert.org The structural diversity that can be achieved with the chromene core allows for the development of compounds with a range of biological activities relevant to agriculture.
While specific studies on the agrochemical applications of this compound are not widely reported, the general class of 2-amino-4H-chromenes has been investigated for such purposes. Their potential applications could include use as herbicides, fungicides, or insecticides. The biodegradable nature of these compounds is a significant advantage, as it reduces their environmental persistence and impact compared to many traditional agrochemicals. Further research is needed to explore the specific activities of the bromo-substituted derivative in this context.
Cosmetic Industry Relevance
The cosmetic industry is another area where chromene derivatives have found applications. eurekalert.org Their antioxidant properties are particularly relevant, as they can help to protect the skin from damage caused by free radicals. rsc.org Free radical damage is a major contributor to skin aging.
Chromene derivatives have also been investigated for their skin-whitening effects. Some of these compounds can inhibit the enzyme tyrosinase, which is responsible for the production of melanin (B1238610), the pigment that gives skin its color. By reducing melanin production, these compounds can help to lighten the skin and reduce the appearance of dark spots and hyperpigmentation.
The ability of some chromene derivatives to absorb UV radiation also makes them potentially useful as components in sunscreen formulations. While the direct application of this compound in cosmetics is not yet established, the known properties of related chromene derivatives suggest that it could be a valuable lead structure for the development of new cosmetic ingredients.
Host Materials for Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, is continually seeking new building blocks for the design of complex host-guest systems. Derivatives of this compound represent a promising, though not yet fully explored, class of compounds for the development of sophisticated host materials. Their inherent structural and electronic features provide a versatile platform for molecular recognition, with potential applications in sensing, separation, and catalysis.
The core 2-amino-4H-chromen-4-one scaffold possesses several key features that make it an attractive candidate for a host molecule. These include:
Hydrogen Bonding Sites: The amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyran oxygen serve as hydrogen bond acceptors.
Aromatic System: The fused benzene (B151609) ring provides a π-rich surface capable of engaging in π-π stacking interactions with aromatic guest molecules.
Halogen Bonding Potential: The bromine atom at the 6-position can act as a halogen bond donor, a highly directional interaction that is increasingly utilized in crystal engineering and molecular recognition.
Dipolar Character: The molecule possesses a permanent dipole, which can contribute to electrostatic and dipole-dipole interactions with polar guests. mdpi.com
The formation and stability of supramolecular assemblies are governed by a combination of non-covalent forces. Detailed analyses of chromone derivatives show that hydrogen bonds and π-π stacking interactions are crucial in dictating their solid-state architectures. iucr.orgnih.gov These same interactions are the foundation of host-guest complexation in solution. While 6-bromochromone (B1332178) itself has been studied as a guest molecule that can be encapsulated within a larger host to control its reactivity, this demonstrates the capacity of the bromo-chromenone framework to participate in significant host-guest interactions. scienomics.com
Research Findings: Design Principles for Chromenone-Based Hosts
Research into related heterocyclic receptors provides a blueprint for how this compound derivatives could function as host materials. The key is to create a well-defined binding pocket where multiple non-covalent interactions can work in concert to bind a specific guest.
The table below outlines potential host-guest systems based on derivatives of this compound, detailing the guest targets and the primary interactions that would drive complex formation. This represents a conceptual framework based on established supramolecular principles.
| Host Derivative Type | Potential Guest Molecule | Primary Driving Interactions | Potential Application |
| Macrocycle incorporating two this compound units | Dicarboxylic Acids | Hydrogen Bonding (Amine/Carbonyl ↔ Carboxyl) | Selective Sensor |
| Calixarene functionalized with this compound | Aromatic Nitro-compounds | π-π Stacking (Host-Guest Aromatic Rings) | Separation Material |
| Simple this compound derivative | Metal Cations (e.g., K⁺, Na⁺) | Cation-π Interaction, Ion-Dipole (Cation ↔ Carbonyl O) | Ion Transport |
| Urea-linked bis(chromenone) structure | Anions (e.g., Cl⁻, Br⁻) | Hydrogen Bonding (Urea NH ↔ Anion), Halogen Bonding (C-Br ↔ Anion) | Anion Receptor |
This table is illustrative and based on established principles of supramolecular chemistry. The specific binding affinities (Ka) would need to be determined experimentally via techniques such as NMR titration, UV-Vis spectrophotometry, or isothermal titration calorimetry.
The development of such host materials from this compound would involve multi-step synthesis to build larger, more complex architectures. However, the versatility of the chromenone core suggests that a wide range of receptors with tailored specificities could be achieved, contributing novel tools to the field of materials science.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6-bromo-4H-chromen-4-one in laboratory settings?
The synthesis typically involves bromination of a pre-functionalized chromenone precursor. A common approach is the condensation of 2-amino-4H-chromen-4-one with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalytic additives (e.g., Lewis acids) significantly influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the pure product .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Spectroscopy : Use - and -NMR to verify substituent positions (e.g., amino protons at ~6.5 ppm, bromine-induced deshielding effects). IR spectroscopy confirms the carbonyl stretch (~1650 cm) and amino groups (~3400 cm).
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) followed by refinement via SHELXL provides precise bond lengths and angles. ORTEP-III visualizes thermal ellipsoids and intermolecular interactions.
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
- Dose-response curves : Establish EC values across multiple replicates to assess reproducibility.
- Mechanistic studies : Employ molecular docking (PDB structures) or kinase inhibition assays to identify specific targets .
Q. What methodologies optimize the reaction yield of this compound?
Yield optimization requires:
- Catalyst screening : Test Lewis acids (e.g., FeCl) or phase-transfer catalysts to enhance bromination efficiency.
- Kinetic monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction time.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave-assisted synthesis reduces side reactions .
Q. How do substituent electronic effects influence the reactivity of this compound in further functionalization?
The electron-withdrawing bromo group at position 6 deactivates the chromenone core, directing electrophilic attacks to the amino group at position 2. Computational modeling (DFT, B3LYP/6-31G*) predicts frontier molecular orbitals, guiding regioselective modifications (e.g., acylation or Suzuki coupling at position 2) .
Structural and Stability Analysis
Q. What intermolecular interactions stabilize the crystal lattice of this compound?
X-ray studies reveal:
- Hydrogen bonding : N–H⋯O interactions between amino and carbonyl groups (2.8–3.0 Å).
- Halogen bonding : Br⋯π interactions (3.3 Å) enhance packing density.
- π-π stacking : Aromatic rings align with interplanar distances of ~3.5 Å, contributing to thermal stability .
Biological Evaluation
Q. What experimental designs are recommended for assessing the anticancer potential of this compound?
- In vitro screens : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control.
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.
- Selectivity index : Compare IC values in cancerous vs. non-cancerous cells (e.g., HEK-293) to evaluate toxicity .
Data Reproducibility
Q. How can researchers ensure reproducibility in crystallographic data for this compound?
- Data deposition : Archive CIF files in the Cambridge Structural Database (CSD) with full refinement parameters.
- Validation tools : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches, missed symmetry).
- Multi-laboratory validation : Collaborate to reproduce crystal growth (slow evaporation from ethanol) and refinement workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
